molecular formula C7H12F2O B1141690 1,3-Difluoro-2-Methoxy cyclohexane CAS No. 1206676-98-3

1,3-Difluoro-2-Methoxy cyclohexane

Cat. No.: B1141690
CAS No.: 1206676-98-3
M. Wt: 150.1663864
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-2-Methoxy cyclohexane (CAS 1206676-98-3) is an organofluorine compound with the molecular formula C7H12F2O and a molecular weight of 150.17 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Fluorinated cyclohexane derivatives are of significant interest in the design of performance molecules and polar hydrophobic scaffolds . Strategic incorporation of fluorine atoms, particularly in a 1,3-relationship on a cyclohexane ring, is a known strategy to modulate a molecule's properties, such as its electrostatic profile, metabolic stability, and binding affinity, without significantly increasing hydrophilicity . This makes such structures applicable in the development of new materials and in drug discovery research for creating novel substituents . Researchers can utilize this reagent to explore the effects of facial polarization and to introduce fluorinated motifs into larger molecular architectures. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1206676-98-3

Molecular Formula

C7H12F2O

Molecular Weight

150.1663864

Synonyms

1,3-Difluoro-2-Methoxy cyclohexane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Cyclohexane (C₆H₁₂) : The parent hydrocarbon lacks substituents, resulting in lower polarity (density: 0.779 g/cm³) and boiling point (80.7°C) compared to fluorinated or methoxy-substituted derivatives .
  • Methoxycyclohexane (C₇H₁₄O): The methoxy group increases polarity and boiling point (~156°C) relative to cyclohexane. In catalytic hydrogenolysis, methoxycyclohexane is a key intermediate in lignin-derived biofuel production .
  • 1,1-Difluoro-Cyclohexane (C₆H₁₀F₂) : This derivative, studied via NMR, shows conformational flexibility influenced by fluorine’s electronegativity. Its axial-equatorial fluorine arrangement impacts dipole moments and reactivity .

Catalytic and Reactivity Profiles

  • Fe(III) Complexes in Cyclohexane Oxidation: Fluorinated cyclohexane derivatives exhibit radical-mediated oxidation pathways. For example, Fe(III) catalysts under microwave irradiation yield cyclohexanol (14–15% yield) and cyclohexanone, with selectivity influenced by substituents. 1,3-Difluoro-2-Methoxy Cyclohexane may show similar radical stability but altered selectivity due to methoxy group participation .
  • Hydrogenolysis Catalysis: Methoxy-substituted cyclohexanes (e.g., methoxycyclohexane) are intermediates in lignin conversion to cycloalkanes. The fluorine substituents in this compound could enhance thermal stability but reduce catalytic activity due to steric hindrance .

Biodegradability and Environmental Impact

  • Alicyclic Hydrocarbons : Cyclohexane and methyl/ethyl-substituted derivatives degrade rapidly under sulfate-reducing conditions. However, dimethyl isomers exhibit slower biodegradation due to steric effects. Fluorine substituents in this compound may further hinder microbial activity, extending environmental persistence .

Physical Properties

Property Cyclohexane Methoxycyclohexane 1,1-Difluoro-Cyclohexane This compound (Inferred)
Boiling Point (°C) 80.7 ~156 ~95–100 ~120–140 (estimated)
Density (g/cm³) 0.779 0.92 1.12 ~1.05–1.15
Polarity Non-polar Moderate Moderate-High High (due to F and OCH₃)
Biodegradability High Moderate Low Very Low

Key Research Findings

  • Catalytic Oxidation: Fluorinated cyclohexanes undergo radical-mediated oxidation, but yields depend on substituent positioning. For instance, Fe(III) catalysts achieve 10–15% yields for cyclohexanol/cyclohexanone, while methoxy groups may stabilize intermediates .
  • Solvent Efficiency : Cyclohexane/butyl acetate mixtures extract polar compounds more effectively than pure cyclohexane. The methoxy group in this compound could enhance solubility in polar media .
  • Thermal Stability : Fluorine substituents increase thermal resistance, as seen in low-temperature cyclohexane combustion studies. This property may make this compound suitable for high-temperature applications .

Q & A

Q. What experimental designs effectively isolate and quantify trace degradation products in environmental or biological matrices?

  • Answer : Use full factorial designs (e.g., 2³ for solvent, temperature, extraction time) with cyclohexane-based extraction. LC-QTOF-MS identifies metabolites, while isotopic labeling (¹³C/²H) tracks degradation pathways .

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